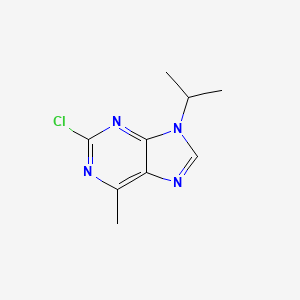
4-(methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic organic compound characterized by the presence of an oxazole ring, a methoxymethyl group, and a carboxylic acid functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as 2-methyl-1,3-oxazole-5-carboxylic acid and methoxymethyl chloride.
Reaction Conditions: The reaction involves nucleophilic substitution where methoxymethyl chloride reacts with the carboxylic acid under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity and yield of the product.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the oxazole ring to produce corresponding amines.
Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.
Substitution: Nucleophiles such as amines or alcohols are used in the presence of a base.
Major Products Formed:
Esters and Amides: Resulting from the oxidation of the carboxylic acid group.
Amines: Produced from the reduction of the oxazole ring.
Substituted Derivatives: Resulting from nucleophilic substitution at the methoxymethyl group.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which 4-(methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
相似化合物的比较
2-Methyl-1,3-oxazole-5-carboxylic acid: Lacks the methoxymethyl group.
4-(Methoxymethyl)phenol: Contains a phenolic OH group instead of a carboxylic acid.
Uniqueness: The presence of both the methoxymethyl group and the carboxylic acid group in 4-(methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid makes it distinct from its analogs, providing unique chemical properties and reactivity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
1600292-31-6 |
|---|---|
分子式 |
C7H9NO4 |
分子量 |
171.15 g/mol |
IUPAC 名称 |
4-(methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C7H9NO4/c1-4-8-5(3-11-2)6(12-4)7(9)10/h3H2,1-2H3,(H,9,10) |
InChI 键 |
IFGWVUWHZXYEMU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(O1)C(=O)O)COC |
纯度 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



